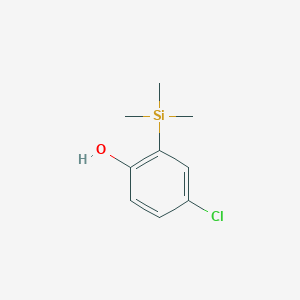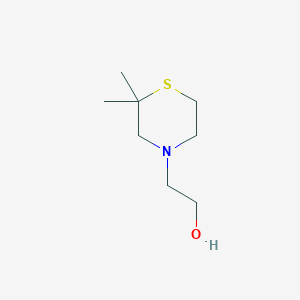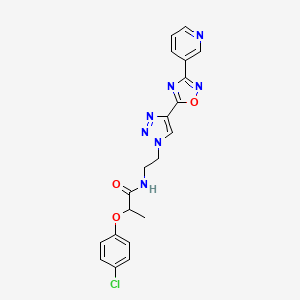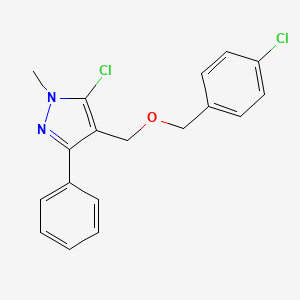
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule known for its significant potential in various scientific fields. It is a hybrid molecule combining features of piperidine, thiadiazole, and thiazole derivatives, which are notable for their pharmacological activities.
作用机制
Target of Action
Compounds containing imidazole and thiazole rings, like our compound, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the imidazole and thiazole rings, as well as the piperidine ring, could contribute to these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the piperidine ring could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate the symptoms of the disease .
Action Environment
Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone generally involves the following steps:
Formation of the thiadiazole ring: A common method is the cyclization of thiosemicarbazides with an appropriate acid or isothiocyanate.
Attachment of the thiadiazole moiety to piperidine: This can be achieved through nucleophilic substitution reactions, typically involving thiadiazole chloride and piperidine derivatives.
Formation of the thiazole ring: Cyclization of compounds containing thioamide and α-halo ketone functionalities is a typical route.
Final coupling reaction: The key step is coupling (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl) in a reaction mediated by suitable reagents like triphenylphosphine and N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis often involves optimization of the above steps to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The thiazole and thiadiazole rings can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: These rings can also be reduced to form less complex sulfides or thiols under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated derivatives (like chloro or bromo compounds) and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The primary products of these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can further be analyzed for their properties and applications.
科学研究应用
Chemistry
Biology
Its derivatives exhibit significant bioactivity, including antimicrobial, antifungal, and anticancer properties. It is often a subject of study in medicinal chemistry for drug development.
Medicine
Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases, given its capacity to interact with biological targets effectively.
Industry
The compound is valuable in the development of novel materials with specialized functions, such as conducting polymers and advanced coatings.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Known for their central nervous system activities.
Thiadiazole derivatives: Exhibit antimicrobial and anti-inflammatory properties.
Thiazole derivatives: Often found in antifungal and anticancer drugs.
Uniqueness
What sets (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its unique combination of these moieties, which provides a multifaceted approach to targeting diverse biological pathways. This hybrid structure allows for enhanced bioactivity and specificity in its applications compared to simpler compounds.
There you go! This should give you a comprehensive understanding of the compound and its significance. If there's any part you'd like to dive deeper into or something else you're curious about, just let me know!
属性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHZIYASAIXNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2612813.png)



![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)



![3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)

